The compound 6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide, commonly known as ibodutant, is a synthetic organic compound that has been investigated for its potential therapeutic applications, particularly in treating irritable bowel syndrome with diarrhea. Developed by The Menarini Group, ibodutant selectively targets the tachykinin receptor NK2, which plays a significant role in gastrointestinal motility and function.
Ibodutant is classified under synthetic organic compounds. Its IUPAC name reflects its complex structure, which includes multiple functional groups and a variety of ring systems. The compound's CAS Registry Number is 522664-63-7, and it is indexed in various chemical databases such as PubChem with the CID 11527495 and ChEMBL with the ID CHEMBL266125 .
The synthesis of ibodutant involves multiple steps that typically include:
The detailed synthetic route can vary based on the specific reagents and conditions used, which may include temperature control, solvent choice, and purification techniques like chromatography .
Ibodutant has a complex molecular structure characterized by several key features:
The three-dimensional structure can be modeled using computational chemistry software to visualize its conformation and potential interactions with biological targets .
Ibodutant can participate in various chemical reactions typical for amides and aromatic compounds. Notably:
Understanding these reactions is crucial for optimizing synthesis routes and improving yield during drug development processes .
Ibodutant functions primarily as an antagonist of the tachykinin NK2 receptor. The mechanism of action involves:
Key physical properties of ibodutant include:
Chemical properties include stability under physiological conditions, reactivity with nucleophiles due to its amide bonds, and potential interactions with other biomolecules which can influence its pharmacokinetics.
Relevant data from studies indicate that ibodutant maintains stability over a range of temperatures but may degrade under extreme conditions .
Ibodutant has been primarily explored for its potential use in treating gastrointestinal disorders, particularly irritable bowel syndrome characterized by diarrhea. Clinical trials have demonstrated its efficacy in reducing symptoms associated with this condition.
Beyond gastrointestinal applications, ongoing research may explore other therapeutic areas where tachykinin receptors play a role, such as pain management or other gastrointestinal disorders .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3